Enhanced Acidity Profile: 3-Chlorophthalic Acid vs. Unsubstituted Phthalic Acid
The 3-chloro substitution enhances the acidity of both carboxylic acid groups compared to unsubstituted phthalic acid. 3-Chlorophthalic acid exhibits pKa values of approximately 2.9 and 4.0, due to the electron-withdrawing inductive effect (-I) of the chlorine atom [1]. This increased acidity is a class-level inference based on the well-established effect of halogen substituents on benzoic acid derivatives and directly influences its reactivity in esterification, amidation, and salt formation. This property dictates the choice of catalyst and reaction conditions for downstream derivatization.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa1 ≈ 2.9, pKa2 ≈ 4.0 |
| Comparator Or Baseline | Phthalic acid: pKa1 = 2.89, pKa2 = 5.51 |
| Quantified Difference | pKa2 is ~1.5 units lower for 3-chlorophthalic acid |
| Conditions | Aqueous solution, 25°C |
Why This Matters
A lower pKa2 indicates a significantly stronger second acid group, enabling more efficient base-catalyzed reactions and potentially altering the solubility profile of its salts in aqueous workups compared to the parent phthalic acid.
- [1] ChemSrc. 3-Chlorophthalic acid - Properties and Uses. https://m.chemsrc.com/news/36860.html. View Source
